Dimethyl bromofumarate

Description

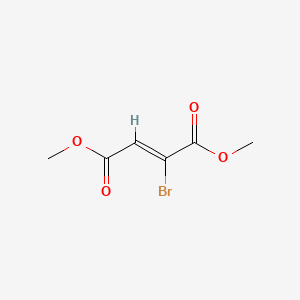

Structure

2D Structure

3D Structure

Properties

CAS No. |

2509-16-2 |

|---|---|

Molecular Formula |

C6H7BrO4 |

Molecular Weight |

223.02 g/mol |

IUPAC Name |

dimethyl (Z)-2-bromobut-2-enedioate |

InChI |

InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- |

InChI Key |

YFHHDQFGPGNXRZ-ARJAWSKDSA-N |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\Br |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Bromofumarate and Structural Analogues

Established Synthetic Pathways for the Preparation of Dimethyl Bromofumarate

Direct and well-documented synthetic routes specifically for this compound are not extensively reported in publicly available literature. However, established methodologies for the synthesis of structurally similar vinyl bromides and vicinal dibromides provide a strong basis for its potential preparation. A primary and logical precursor for such a synthesis would be dimethyl fumarate (B1241708), which could undergo bromination.

A highly relevant established pathway is the synthesis of the structural analogue, dimethyl 2,3-dibromofumarate , through the electrophilic addition of bromine to dimethyl acetylenedicarboxylate (B1228247). This reaction proceeds via a bromonium ion intermediate, and the initial product is predominantly the trans isomer, which can subsequently isomerize to the more stable cis isomer, a process that is notably accelerated by light researchgate.netrsc.org.

The general mechanism for the electrophilic addition of bromine to an alkene involves the polarization of the bromine molecule as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion results in the formation of the dibrominated product docbrown.infoyoutube.comyoutube.com. In the context of dimethyl fumarate, this would theoretically lead to dimethyl 2,3-dibromosuccinate. Subsequent elimination of HBr could potentially yield this compound, although this specific sequence is not a widely cited standard procedure.

Another established approach for the synthesis of vinyl halides involves the reaction of vinyl boronic acids with a bromide source in the presence of a mild oxidizing agent tandfonline.com. This method offers a pathway to vinyl bromides from corresponding boronic acid precursors.

Development of Novel and Efficient Synthetic Approaches to this compound

While novel synthetic routes specifically targeting this compound are not prominent in recent literature, advancements in the synthesis of vinyl bromides offer potential avenues for its efficient preparation. These modern methods often focus on improving stereoselectivity, functional group tolerance, and reaction efficiency.

One area of development is the palladium-catalyzed conversion of vinyl triflates to vinyl bromides researchgate.net. This approach provides a versatile method for introducing a bromine atom onto a double bond with high stereospecificity. The reaction of various vinyl triflates with a bromide source in the presence of a palladium catalyst and suitable ligands can afford the corresponding vinyl bromides in good to excellent yields.

Another innovative approach involves the ruthenium-catalyzed silylative coupling of styrenes followed by a halosuccinimide-mediated halodesilylation organic-chemistry.org. This one-pot procedure allows for the stereoselective synthesis of (E)-β-aryl vinyl bromides from styrenes. Adapting such a methodology to fumarate-based substrates could represent a novel synthetic route.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The rapid synthesis of (E)-β-arylvinyl bromides from 3-arylpropenoic acids using N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate (B1210297) under microwave irradiation demonstrates the potential for rapid and efficient synthesis of vinyl bromides organic-chemistry.org.

The table below summarizes various modern synthetic approaches for vinyl bromides that could potentially be adapted for the synthesis of this compound.

| Synthetic Substrate | Reagents | Product Type | Key Features |

| Vinyl Boronic Acids | Sodium Bromide, N-Chlorosuccinimide | Vinyl Bromide | Mild reaction conditions, good functional group tolerance tandfonline.com. |

| Vinyl Triflates | Bromide Source, Palladium Catalyst, Ligands | Vinyl Bromide | High stereospecificity, good to excellent yields researchgate.net. |

| Styrenes | Silylating Agent, Ruthenium Catalyst, N-Halosuccinimide | (E)-β-Aryl Vinyl Bromide | One-pot procedure, stereoselective organic-chemistry.org. |

| 3-Arylpropenoic Acids | N-Bromosuccinimide, Lithium Acetate | (E)-β-Arylvinyl Bromide | Microwave-assisted, rapid reaction times organic-chemistry.org. |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, atom economy, and the development of catalytic methods.

While specific green synthetic routes for this compound are not well-documented, general strategies for greener synthesis of haloalkenes and related compounds can be considered. The use of less hazardous brominating agents than elemental bromine is a primary consideration. N-Bromosuccinimide (NBS) is a common alternative that is easier and safer to handle masterorganicchemistry.comacs.org.

Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. The development of transition-metal-catalyzed reactions, such as the palladium-catalyzed methods mentioned previously, aligns with green chemistry principles by enabling reactions with high efficiency and selectivity under milder conditions researchgate.net.

Solvent selection is another critical aspect. The ideal green solvent is non-toxic, renewable, and easily recyclable. Research into performing halogenation and other organic transformations in greener solvents, such as water or supercritical fluids, is an active area of investigation. For instance, the addition of aqueous bromine to fumarate derivatives has been studied, highlighting the role of the solvent in the reaction mechanism and product distribution nih.gov.

The principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, can be applied by designing synthetic routes that minimize the formation of byproducts. Addition reactions, such as the direct bromination of an alkyne, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Reactivity Profiles and Mechanistic Investigations of Dimethyl Bromofumarate

Nucleophilic Addition Reactions of Dimethyl Bromofumarate

The electron-poor double bond in this compound is a prime target for attack by nucleophiles. The reaction mechanism typically involves a conjugate addition (Michael-type addition) of the nucleophile to one of the olefinic carbons. The presence of the bromine atom introduces additional complexity, as it can either influence the electronics of the double bond or act as a leaving group in subsequent elimination or substitution steps.

A key example of this reactivity is the synthesis of optically active dimethyl aziridine-2,3-dicarboxylate from this compound. In this process, the compound is treated with an optically active amine, such as α-methylbenzylamine researchgate.net. The reaction proceeds via a nucleophilic addition of the amine to the carbon-carbon double bond, followed by an intramolecular nucleophilic substitution where the nitrogen displaces the bromide ion, leading to the formation of the three-membered aziridine (B145994) ring.

Regioselectivity and Stereoselectivity in Nucleophilic Additions to this compound

The regioselectivity of nucleophilic addition to this compound is dictated by the electronic effects of the substituents. The two methoxycarbonyl groups and the bromine atom polarize the double bond, making the carbon atom beta to the bromine atom the more electrophilic center and thus the preferred site for initial nucleophilic attack.

Stereoselectivity is a critical aspect of these additions. In the documented synthesis of aziridines from this compound and optically active α-methylbenzylamine, the reaction yields an optically active product researchgate.net. This indicates that the stereochemistry of the chiral amine influences the stereochemical outcome of the final product, demonstrating asymmetric induction during the reaction sequence.

A summary of the observed nucleophilic addition is presented below.

Table 1: Nucleophilic Addition to this compound

| Nucleophile | Reagents | Product | Stereochemistry |

|---|

Kinetic and Thermodynamic Aspects of this compound Nucleophilic Additions

Specific kinetic and thermodynamic studies detailing the nucleophilic addition reactions of this compound are not extensively available in the reviewed literature. Generally, Michael-type additions to activated alkenes are irreversible and under kinetic control, with the rate being influenced by the nucleophilicity of the attacking species, the electrophilicity of the alkene, solvent effects, and temperature. The high degree of activation in this compound suggests that it would react readily with a variety of soft nucleophiles under mild conditions.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful method for the synthesis of cyclic compounds. The electron-deficient nature of this compound suggests its potential utility as a 2π-electron component in various cycloaddition pathways.

This compound as a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. The reactivity of this reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups. This compound, with its two ester groups and a bromine atom, is structurally analogous to highly effective dienophiles like dimethyl acetylenedicarboxylate (B1228247) and dimethyl fumarate (B1241708). These features are expected to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. However, despite its high potential for reactivity, specific examples of Diels-Alder reactions utilizing this compound as the dienophile are not prominently featured in surveyed research literature.

1,3-Dipolar Cycloadditions Utilizing this compound

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. Similar to the requirements for a good dienophile, an effective dipolarophile is often electron-deficient. Consequently, this compound is an excellent theoretical candidate for a dipolarophile in reactions with dipoles such as azides, nitrile oxides, and nitrones. This would provide a direct route to highly functionalized five-membered heterocycles. While the electronic properties of this compound are well-suited for this class of reactions, detailed studies documenting its specific application in 1,3-dipolar cycloadditions are limited.

Exploration of [2+2] and Other Cycloaddition Pathways of this compound

The [2+2] cycloaddition reaction, which forms four-membered rings (cyclobutanes), is another potential pathway for substituted alkenes. These reactions are often promoted photochemically. However, for highly electron-poor olefins, alternative reaction pathways can compete with and dominate over [2+2] cycloaddition. Research on structurally related, highly electron-deficient alkenes has shown that these substrates often favor polymerization over cycloaddition when reacting with electron-rich olefins openrepository.com. In studies involving compounds like carbomethoxymaleic anhydride, no formation of cyclobutane (B1203170) adducts was observed, with polymerization being the preferred outcome openrepository.com. This suggests that under similar conditions, this compound may also be more prone to undergo polymerization or other addition reactions rather than concerted [2+2] cycloadditions.

Radical Reactions of this compound

The electron-deficient alkene functionality of this compound makes it a competent acceptor in radical reactions. These processes proceed through a free-radical chain mechanism, typically involving initiation, propagation, and termination steps.

Free-radical addition to an alkene is a fundamental transformation that involves the addition of a radical species across the double bond. wikipedia.org In the case of this compound, a radical (R•) adds to the π-bond, generating a new carbon-centered radical intermediate. This intermediate is stabilized by the adjacent ester groups. The regioselectivity of the initial addition is governed by the formation of the most stable radical intermediate. The radical adds to the carbon atom bearing the bromine atom, which places the new radical on the carbon adjacent to both ester groups, where it can be stabilized by resonance.

A prominent example of this type of reaction is Atom Transfer Radical Addition (ATRA), an atom-economic method for the 1,2-carbohalogenation of alkenes. nih.gov In this process, a radical is generated from an alkyl halide precursor, often catalyzed by a transition metal complex or initiated by light, which then adds to the alkene. nih.govresearcher.life The resulting radical intermediate abstracts a halogen atom from another molecule of the alkyl halide to form the product and regenerate the radical species, propagating the chain. chemrxiv.org

The general mechanism for the radical addition to this compound can be outlined as follows:

Initiation: Generation of a radical species (R•) from a suitable initiator.

Propagation Step 1: Addition of the radical (R•) to the double bond of this compound to form a stabilized radical intermediate.

Propagation Step 2: The intermediate radical abstracts an atom or group (e.g., a hydrogen or halogen atom) from a donor molecule to yield the final product and a new radical to continue the chain.

Termination: Combination of two radical species to form a non-radical product. masterorganicchemistry.com

Below is a table illustrating potential products from the radical addition of various radical precursors to this compound.

| Radical Precursor (R-X) | Radical (R•) | Product |

| CBr₄ | •CBr₃ | Dimethyl 2,3-dibromo-3-(tribromomethyl)succinate |

| R-SH (Thiol) | •SR | Dimethyl 2-bromo-3-(alkylthio)succinate |

| R₃SnH (Trialkyltin hydride) | •H | Dimethyl 2-bromosuccinate |

Radical cyclization reactions are powerful tools for the construction of cyclic molecules and are often mediated by transition metals or initiated by radical starters. thieme-connect.de These strategies can be applied to suitably functionalized precursors containing a this compound moiety to construct carbo- and heterocyclic systems.

Intramolecular Radical Cyclization: In this approach, a radical is generated at a position within a molecule that allows it to attack the double bond of the this compound unit in an intramolecular fashion. For this to be feasible, the this compound would need to be part of a larger molecule containing a radical precursor group (e.g., a halogen atom or xanthate ester) connected by a suitable tether. The cyclization would proceed to form a new ring, with the regioselectivity following Baldwin's rules, typically favoring 5-exo or 6-exo cyclization pathways.

Intermolecular Radical Cyclization: This strategy involves the reaction of this compound with a separate molecule that undergoes a radical-initiated cyclization cascade. For instance, a radical addition to this compound could be the first step, generating an intermediate that then participates in a subsequent intermolecular reaction or cyclization. While specific examples involving this compound are not prevalent in the literature, the principles of radical cyclization suggest its potential as a reactant in such synthetic strategies. rsc.orgresearchgate.net

Catalytic Transformations of this compound

The vinyl bromide group in this compound is a key functional handle for a variety of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the double bond also opens avenues for organocatalytic and biocatalytic conversions.

The carbon-bromine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, most notably those of palladium. This reactivity makes it an excellent substrate for numerous cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is highly versatile for forming new C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds.

Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction would yield a substituted butadiene derivative, extending the conjugation of the system.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com It is a reliable method for the synthesis of enyne structures.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the vinyl bromide, catalyzed by a palladium or nickel complex. mdpi.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Negishi) or Alkene Coordination/Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene coordinates and inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. researchgate.net

The table below showcases the potential products from various palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Dimethyl 2-aryl-fumarate |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | Dimethyl 2-(alkenyl)fumarate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Dimethyl 2-(alkynyl)fumarate |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Dimethyl 2-alkyl/aryl-fumarate |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The electron-deficient nature of the double bond in this compound makes it a potential Michael acceptor. Asymmetric Michael additions, catalyzed by chiral secondary amines or thiourea-based catalysts, could be employed to introduce nucleophiles to the double bond in an enantioselective manner.

For example, in a hypothetical reaction catalyzed by a chiral secondary amine (a derivative of proline), the catalyst would first react with a nucleophile (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine would then attack the β-carbon of the this compound (the carbon not bearing the bromine). Subsequent hydrolysis would release the catalyst and yield a chiral product. While specific applications with this compound are not widely reported, the reactivity pattern is analogous to other well-established organocatalytic Michael additions. mdpi.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. Although there is limited specific research on the biocatalytic conversion of this compound, its structure suggests several potential enzymatic reactions.

Ene-Reductases: Enzymes from the "Old Yellow Enzyme" family are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. These enzymes could potentially reduce the double bond of this compound to produce chiral dimethyl 2-bromosuccinate, using a cofactor like NADH or NADPH.

Lipases and Esterases: These enzymes catalyze the hydrolysis of ester bonds. They could be used for the selective hydrolysis of one or both of the methyl ester groups of this compound to yield the corresponding monoester or dicarboxylic acid. Depending on the enzyme and reaction conditions, this hydrolysis could potentially be performed with high selectivity.

Dehalogenases: While less common for vinyl halides, certain dehalogenase enzymes could potentially catalyze the removal of the bromine atom. This would likely proceed through a nucleophilic substitution or a reductive dehalogenation mechanism, depending on the specific enzyme class.

These biocatalytic approaches offer the advantages of high selectivity (chemo-, regio-, and enantio-) and mild, environmentally benign reaction conditions, representing a promising area for future investigation.

Asymmetric Synthesis Applications of this compound

The pursuit of stereochemically defined molecules is a cornerstone of modern organic synthesis, driven by the distinct biological activities often exhibited by different stereoisomers. This compound, with its electrophilic carbon-carbon double bond and vicinal bromine atom and ester functionalities, presents a versatile scaffold for the introduction of new stereocenters. Its application in asymmetric synthesis allows for the construction of complex chiral molecules through various stereoselective transformations.

Enantioselective transformations are chemical reactions that preferentially produce one of two enantiomers. In the context of this compound, this typically involves the use of chiral catalysts or reagents to control the facial selectivity of nucleophilic attack on the double bond or substitution of the bromine atom. While specific documented examples focusing solely on this compound are not abundant in readily available literature, the principles of asymmetric catalysis can be applied to predict its behavior in such reactions.

Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are known to catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. In a hypothetical reaction, a chiral amine catalyst could form a transient chiral iminium ion with this compound, which would then react with a nucleophile from a sterically favored direction, leading to an excess of one enantiomer of the product.

Similarly, chiral metal complexes, for instance, those involving copper with chiral ligands like BOX or PyBOX, are effective in catalyzing the enantioselective conjugate addition of organometallic reagents or other nucleophiles to electron-deficient alkenes. The coordination of the chiral ligand to the metal center creates a chiral environment that dictates the trajectory of the incoming nucleophile, thereby inducing enantioselectivity. The successful application of such catalytic systems to substrates similar in electronic and steric nature to this compound suggests their potential utility in its enantioselective transformations.

The outcomes of these reactions are highly dependent on the nature of the catalyst, the nucleophile, the solvent, and the reaction conditions. The development of specific enantioselective transformations for this compound remains an area ripe for further investigation, with the potential to unlock novel pathways to valuable chiral building blocks.

Diastereoselective reactions produce a predominance of one diastereomer over others. When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a specific spatial relationship to the existing ones. In the case of this compound, diastereoselectivity can be achieved by reacting it with a chiral nucleophile or in the presence of a chiral auxiliary.

The addition of a chiral amine to this compound, for instance, would proceed through a diastereoselective Michael addition. The inherent chirality of the amine would direct the approach to the double bond, resulting in the preferential formation of one diastereomer of the resulting adduct. This adduct can then undergo further transformations, with the initial stereochemistry influencing the outcome of subsequent reaction steps.

Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate, are a powerful tool for inducing diastereoselectivity. While this compound itself does not possess a chiral auxiliary, it can react with chiral alcohols to form a fumarate ester bearing a chiral group. The subsequent reactions of this modified substrate would then be influenced by the steric and electronic properties of the chiral auxiliary, leading to diastereoselective outcomes. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

The diastereoselectivity of these reactions is often quantified by the diastereomeric excess (d.e.), which indicates the preference for the formation of one diastereomer. High diastereoselectivity is crucial for the efficient synthesis of complex molecules with multiple stereocenters.

A notable application of this compound in asymmetric synthesis is the formation of dimethyl aziridine-2,3-dicarboxylate. Aziridines are valuable synthetic intermediates, and their stereoselective synthesis is of significant interest.

In one study, optically active dimethyl aziridine-2,3-dicarboxylate was synthesized from this compound by reacting it with an optically active amine, specifically α-methylbenzylamine. This reaction proceeds via a nucleophilic addition of the chiral amine to the double bond of this compound, followed by an intramolecular nucleophilic substitution to displace the bromide and form the aziridine ring. The chirality of the amine directs the stereochemical outcome of the reaction, resulting in an optically active aziridine product. The optical purity of the resulting aspartic acid, obtained after hydrogenolysis and hydrolysis of the aziridine, reached up to 37%. nrochemistry.com

This case study demonstrates the utility of this compound as a precursor for chiral heterocycles. The reaction leverages the inherent reactivity of the bromofumarate system and the stereodirecting ability of a chiral nucleophile to achieve asymmetry in the final product.

| Reactant | Chiral Reagent | Product | Optical Purity of Derived Aspartic Acid |

| This compound | Optically active α-methylbenzylamine | Optically active dimethyl aziridine-2,3-dicarboxylate | Up to 37% |

Achieving a high degree of stereochemical control is paramount in asymmetric synthesis. For reactions involving this compound, several strategies can be employed to influence the stereochemical outcome.

Catalyst Control: The use of chiral catalysts, both metal-based and organocatalytic, is a primary strategy. The catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one stereoisomer over the other. The choice of catalyst and ligand is crucial and often requires screening to find the optimal conditions for a specific transformation.

Substrate Control: This strategy involves modifying the substrate to include a chiral element, such as a chiral auxiliary. The inherent chirality of the modified substrate then directs the stereochemical course of the reaction. The auxiliary must be chosen carefully to exert a strong stereodirecting effect and should be easily removable after the reaction.

Reagent Control: In this approach, a chiral reagent is used to deliver a functional group in a stereoselective manner. For example, the use of a chiral reducing agent to reduce a ketone derived from a this compound adduct would lead to the formation of a chiral alcohol with a predictable stereochemistry.

Solvent and Temperature Effects: The reaction solvent can influence the stability of diastereomeric transition states, thereby affecting the stereoselectivity. Similarly, lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between competing reaction pathways.

By carefully selecting and optimizing these parameters, it is possible to achieve high levels of stereocontrol in reactions derived from this compound, enabling the synthesis of complex, stereochemically defined molecules.

Rearrangement Reactions Involving this compound Substructures

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. While specific rearrangement reactions of this compound itself are not extensively documented, its adducts, particularly those containing an α-bromo ester moiety, have the potential to undergo certain types of rearrangements.

One such relevant transformation is the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. Although this compound is an α-bromo ester and not a ketone, the underlying principles of the Favorskii rearrangement can be considered for its potential reactivity under basic conditions. The reaction generally proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.

In the context of a hypothetical reaction, if an adduct of this compound were to be converted into a structure containing an α-bromo ketone functionality, it could then be susceptible to a Favorskii-type rearrangement. For instance, if a nucleophile adds to one of the ester groups of a this compound derivative, and the resulting intermediate is subsequently oxidized to a ketone, the resulting α-bromo ketone could undergo rearrangement.

The mechanism of the Favorskii rearrangement involves the deprotonation at the α'-position to the carbonyl group, followed by intramolecular nucleophilic attack to displace the halide and form a cyclopropanone. The subsequent nucleophilic attack on the cyclopropanone carbonyl and ring-opening leads to the rearranged product. The regioselectivity of the ring-opening is governed by the stability of the resulting carbanion.

While direct examples involving this compound are scarce, the potential for its derivatives to undergo such skeletal reorganizations highlights a possible avenue for the synthesis of novel and complex molecular architectures. Further research into the reactivity of this compound and its derivatives under various reaction conditions could unveil new and synthetically useful rearrangement pathways.

Applications of Dimethyl Bromofumarate in Advanced Organic Synthesis

Dimethyl Bromofumarate as a Versatile Building Block for Complex Molecular Scaffolds

The utility of this compound as a versatile building block for intricate molecular frameworks is not extensively documented in readily available scientific literature. Theoretical potential for its use in various addition and substitution reactions exists due to the presence of an electron-deficient double bond, two ester functionalities, and a reactive bromine atom. However, there is a scarcity of published research demonstrating its broad applicability in the systematic construction of diverse and complex molecular scaffolds. Some studies have noted its increased reactivity in cycloaddition reactions compared to related compounds like maleic anhydride, though specific and varied examples of its use to generate complex polycyclic systems are not prevalent.

Utilization of this compound in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While activated alkenes are common precursors for heterocycles, the specific use of this compound for this purpose appears to be a specialized and infrequently reported area of research.

Synthesis of Nitrogen-Containing Heterocycles from this compound

One of the few specific applications of this compound in the synthesis of nitrogen-containing heterocycles is in the preparation of aziridines. Research has shown that this compound can react with optically active α-methylbenzylamine to produce optically active dimethyl aziridine-2,3-dicarboxylates. This transformation provides a route to chiral aziridines, which are valuable intermediates in the synthesis of amino acids and other biologically active molecules.

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound | Optically active α-methylbenzylamine | Optically active dimethyl aziridine-2,3-dicarboxylate | Precursor for optically active aspartic acid |

Beyond this specific example, there is a notable lack of widespread reports on the use of this compound for the synthesis of other common nitrogen heterocycles such as pyrroles, pyridines, or indoles.

Synthesis of Oxygen and Sulfur-Containing Heterocycles via this compound Intermediates

The application of this compound in the synthesis of oxygen and sulfur-containing heterocycles is not well-documented in the scientific literature. Theoretically, it could serve as a Michael acceptor or undergo reactions with oxygen or sulfur nucleophiles to form heterocycles like furans, thiophenes, or their derivatives. However, concrete and varied examples of such transformations are not readily found in published research, suggesting that other reagents are more commonly employed for these synthetic goals.

Strategic Importance of this compound in the Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of this compound as a key building block in the total synthesis of natural products or complex bioactive molecules does not appear to be a prominent feature in the field of synthetic organic chemistry. While its functional groups offer potential for various bond-forming reactions, its incorporation into retrosynthetic analyses of complex targets is not a commonly reported strategy. The synthesis of bioactive molecules often relies on more established and versatile building blocks.

Development of Novel Reagents and Synthons Based on this compound

There is limited evidence in the scientific literature of the development of novel, widely applicable reagents or synthons derived from this compound. While any molecule can theoretically be modified to create a new reagent, there are no prominent examples of such derivatives of this compound that have gained common usage in the synthetic community for specific and novel transformations.

Derivatization and Analogue Synthesis Based on the Dimethyl Bromofumarate Core

Synthesis of Functionalized Derivatives of Dimethyl Bromofumarate

The presence of a bromine atom and an electron-deficient double bond in this compound makes it amenable to a range of synthetic modifications. Nucleophilic substitution reactions, for instance, allow for the introduction of various functional groups by replacing the bromine atom.

One of the key reaction types for derivatizing this compound is palladium-catalyzed cross-coupling. This powerful synthetic tool enables the formation of new carbon-carbon and carbon-heteroatom bonds. For example, in Suzuki-Miyaura cross-coupling reactions, organoboron reagents can be coupled with this compound in the presence of a palladium catalyst to yield substituted alkenes. Similarly, other cross-coupling reactions like the Heck, Stille, and Sonogashira reactions can be employed to introduce a wide variety of substituents, including aryl, vinyl, and alkynyl groups.

The synthesis of heterocyclic compounds from this compound is another significant area of investigation. The electrophilic nature of the double bond, enhanced by the withdrawing effect of the two ester groups and the bromine atom, facilitates reactions with binucleophiles to form various heterocyclic systems. For instance, reactions with compounds containing both a thiol and an amino group can lead to the formation of sulfur and nitrogen-containing heterocycles.

Below is a table summarizing representative synthetic transformations of this compound to its functionalized derivatives.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Product Type |

| Nucleophilic Substitution | Thiolates (RS⁻) | Thioether (-SR) | Substituted alkene |

| Nucleophilic Substitution | Amines (R₂NH) | Amino (-NR₂) | Enamine derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl group | Aryl-substituted fumarate (B1241708) |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group | Dienedioate |

| Cycloaddition | Diene | Cyclohexene derivative | Fused ring system |

| Michael Addition | Carbon nucleophile | Alkyl/Aryl group | Substituted succinate (B1194679) |

Exploration of Structural Analogues of this compound and Their Comparative Reactivity Profiles

To understand the influence of different structural features on chemical reactivity, various analogues of this compound have been synthesized and studied. These analogues often involve modifications to the ester groups or the substitution of the bromine atom with other halogens or functional groups.

A common point of comparison is the reactivity of this compound versus its non-halogenated counterpart, dimethyl fumarate, particularly in Michael addition reactions. The presence of the electron-withdrawing bromine atom in this compound is expected to increase the electrophilicity of the β-carbon, thereby enhancing its reactivity towards nucleophiles. Kinetic studies comparing the rates of Michael additions to these two compounds can provide quantitative insights into this electronic effect.

Furthermore, comparing the reactivity of this compound with other α,β-unsaturated carbonyl compounds provides a broader context for its chemical behavior. For instance, comparing its reactivity with that of acrolein or methyl vinyl ketone in similar reactions can help to delineate the combined electronic and steric effects of the substituents on the double bond.

The following table presents a comparative overview of the reactivity of this compound and its analogues in a representative reaction, such as Michael addition with a thiol.

| Compound | Key Structural Feature | Relative Reactivity (Qualitative) |

| This compound | Bromo and two ester groups | High |

| Dimethyl fumarate | Two ester groups | Moderate |

| Diethyl fumarate | Two ethyl ester groups | Moderate |

| Dimethyl chlorofumarate | Chloro and two ester groups | High (potentially different from bromo) |

| Acrolein | Aldehyde group | Very High |

| Methyl vinyl ketone | Ketone group | High |

Establishment of Structure-Reactivity Relationships in this compound Derivatives

The systematic synthesis and reactivity studies of this compound derivatives and their analogues are fundamental to establishing clear structure-reactivity relationships. By correlating specific structural modifications with observed changes in reaction rates and outcomes, a predictive understanding of their chemical behavior can be developed.

Electronic Effects: The nature of the substituents on the fumarate backbone plays a critical role in determining reactivity. Electron-withdrawing groups, such as the ester functionalities and the bromine atom, significantly enhance the electrophilicity of the double bond. This makes the molecule more susceptible to nucleophilic attack, as seen in Michael additions and reactions leading to heterocyclic systems. Replacing the methyl esters with bulkier alkyl groups, such as ethyl or tert-butyl, can introduce steric hindrance that may modulate reactivity.

Steric Effects: The steric bulk of both the substituents on the this compound core and the incoming nucleophile or reactant can influence reaction rates and regioselectivity. For instance, in cross-coupling reactions, bulky ligands on the palladium catalyst can affect the efficiency of the coupling process. Similarly, the approach of a sterically demanding nucleophile to the β-carbon can be hindered by the substituents on the fumarate.

By systematically varying these structural parameters and quantifying the resulting changes in reactivity through kinetic studies and product analysis, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be achieved. This knowledge is invaluable for the rational design of new molecules with desired chemical properties and for optimizing synthetic routes to complex target structures.

Advanced Spectroscopic and Structural Elucidation Studies of Dimethyl Bromofumarate and Its Adducts

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., DOSY, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools beyond simple structure confirmation, providing deep insights into reaction mechanisms, intermolecular interactions, and the dynamics of molecular systems. For an electrophilic compound like dimethyl bromofumarate, techniques such as Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for studying its interactions and the formation of adducts.

Diffusion-Ordered Spectroscopy (DOSY) acts as a "virtual" chromatography, separating signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. In the context of this compound, DOSY can be employed to monitor the progress of a Michael addition reaction in situ. For instance, in a reaction with a thiol-containing molecule like cysteine, a 1D ¹H NMR spectrum would show a complex mixture of starting materials, intermediates, and the final adduct. A 2D DOSY experiment would resolve these by displaying the signals of the larger adduct at a lower diffusion coefficient than the smaller reactants. This allows for the unambiguous assignment of signals to each species without physical separation, providing clear evidence of adduct formation and helping to identify the presence of any stable intermediates or oligomeric species.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial proximity of atoms within a molecule. For adducts of this compound, NOESY can elucidate the stereochemistry and conformation of the product. For example, in a Diels-Alder reaction where this compound acts as the dienophile, NOESY can confirm the endo or exo selectivity of the cycloaddition by identifying through-space correlations between protons on the different components of the newly formed bicyclic structure. Similarly, for a Michael adduct, NOESY can reveal the preferred conformation of the newly formed succinate (B1194679) derivative by showing correlations between the backbone protons and those of the adducted group.

An exemplary NMR-based method for evaluating the reactivity of Michael acceptors involves monitoring the reaction with a model thiol. Changes in the ¹H NMR spectrum, specifically the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the thioether adduct, provide direct evidence of the reaction. This approach can be used to classify the reaction as reversible or irreversible by observing whether the original olefin signals reappear upon dilution or changes in conditions, offering crucial mechanistic information about the stability of the adducts formed by this compound. uniupo.it

| Compound/Fragment | Proton | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Dimethyl Fumarate | Olefinic (-CH=CH-) | ~6.8 |

| Methoxy (-OCH₃) | ~3.8 | |

| Thiol-Succinate Adduct | Methine (-CH-S-) | ~3.5 - 4.0 |

| Methylene (-CH₂-) | ~2.8 - 3.2 | |

| Methoxy (-OCH₃) | ~3.7 |

High-Resolution Mass Spectrometry in Elucidating Reaction Pathways and Adduct Structures of this compound

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying the products of chemical reactions and characterizing covalent adducts, such as those formed by this compound. Its ability to provide highly accurate mass measurements (typically with errors <5 ppm) allows for the confident determination of elemental compositions for parent ions and their fragments, which is critical for elucidating unknown structures.

When this compound reacts with a nucleophile, such as the thiol group of glutathione (B108866) (GSH), HRMS is used to identify the resulting adduct. The mass of the product will be the sum of the reactants minus any leaving groups. The high mass accuracy of HRMS helps to distinguish the true product from other species with similar nominal masses.

Tandem mass spectrometry (MS/MS) on HRMS platforms provides further structural detail through controlled fragmentation of the parent ion. The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For a glutathione adduct of a Michael acceptor, characteristic fragmentation pathways include:

Neutral loss of pyroglutamic acid (129 Da) from the glutamyl residue of GSH.

Cleavage of the glycine (B1666218) residue , leading to a specific fragment ion.

Cleavage at the C-S bond between the original electrophile and the cysteine sulfur atom.

By analyzing these fragmentation patterns, the site of conjugation on the original molecule can be confirmed. For instance, in the case of a cysteine adduct, fragmentation patterns can confirm that the modification occurred on the sulfhydryl group. nih.gov A fragmentation-based method has been established to differentiate five classes of GSH conjugates (aliphatic, aromatic, benzylic, disulfide, and thioester) based on their characteristic product ions in HRMS/MS spectra. nih.gov Aliphatic Michael addition adducts, like those expected from this compound, typically show cleavage on both sides of the sulfur atom. nih.gov

| Parent Ion (M+H)⁺ | Fragment Ion / Neutral Loss | Description | Expected m/z |

|---|---|---|---|

| GSH-Succinate Derivative | [M+H - 129]⁺ | Neutral loss of pyroglutamic acid | Calculated from parent |

| γ-Glu-Cys fragment | Cleavage of the Cys-Gly bond | ~272 (without drug moiety) | |

| [M+H - Gly]⁺ | Loss of the glycine residue | Calculated from parent |

X-ray Crystallographic Analysis of this compound Derivatives and Key Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound, this technique can provide unambiguous proof of structure, stereochemistry, and conformation. Obtaining a suitable single crystal of a derivative or a key intermediate allows for the precise measurement of bond lengths, bond angles, and torsional angles.

This information is crucial for understanding the steric and electronic effects of the bromine atom and the ester groups on the molecule's reactivity and the structure of its products. For example, if this compound undergoes a reaction that creates a new stereocenter, X-ray crystallography of the product can unequivocally determine the relative or absolute configuration.

While a specific crystal structure for a this compound adduct was not found in the searched literature, analysis of related compounds illustrates the utility of the technique. For instance, the crystal structure of diethyl succinylsuccinate, a related dicarbonyl compound, reveals detailed conformational information about the ring and the orientation of the ester groups. documentsdelivered.com Similarly, the crystal structure of a thiol inhibitor bound to an enzyme active site provides precise details of the covalent bond formed, which is analogous to the adducts formed by this compound. researchgate.net

In the absence of single-crystal data, X-ray powder diffraction (XRPD) can be used to characterize microcrystalline materials. This technique is particularly useful for analyzing co-crystals or formulated products. For example, a co-crystal of the related compound dimethyl fumarate with gentisic acid exhibits a unique XRPD pattern with characteristic scattering angles (2θ) at 13.0°, 12.0°, 21.8°, 23.8°, and 27.7°, which confirms the formation of a new crystalline phase.

| Structural Parameter | Description | Typical Expected Value/Information |

|---|---|---|

| C-S Bond Length | Length of the newly formed bond | ~1.82 Å |

| C-Br Bond Length | Length of the carbon-bromine bond | ~1.94 Å |

| Dihedral Angles | Rotation around C-C single bonds | Determines molecular conformation (e.g., gauche, anti) |

| Stereochemistry | Arrangement of atoms at chiral centers | Unambiguous assignment of R/S configuration |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring of this compound

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is essential for identifying functional groups and for real-time monitoring of chemical reactions involving this compound. These methods probe the vibrational modes of a molecule, providing a characteristic spectral fingerprint.

Functional Group Analysis: The IR and Raman spectra of this compound and its parent compound, dimethyl fumarate, are dominated by characteristic bands corresponding to the ester and alkene functional groups. uc.ptrsc.org

C=O Stretch: A very strong band in the IR spectrum (and a weaker band in the Raman spectrum) typically appears around 1720-1730 cm⁻¹. This is characteristic of the carbonyl group in an α,β-unsaturated ester.

C=C Stretch: The carbon-carbon double bond stretch gives rise to a band around 1640-1650 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration.

C-O Stretch: The ester C-O stretches appear as strong bands in the IR spectrum in the 1300-1100 cm⁻¹ region.

=C-H Bending: The out-of-plane bending of the vinyl hydrogens in the trans configuration results in a strong band around 980 cm⁻¹.

Reaction Monitoring: Raman spectroscopy is particularly well-suited for in-situ reaction monitoring because its signals are often sharp and water is a weak Raman scatterer, allowing for analysis in aqueous media. spectroscopyonline.comiaea.org During a Michael addition reaction, the disappearance of the C=C stretching band (~1645 cm⁻¹) of this compound and the simultaneous appearance of new bands corresponding to the C-S stretch and the saturated C-C backbone of the succinate adduct can be tracked in real-time. spectroscopyonline.com This allows for the determination of reaction kinetics, the identification of reaction endpoints, and the detection of any side products or intermediates. The intensity of a characteristic product peak can be plotted against time to generate a reaction profile. researchgate.net

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) in Dimethyl Fumarate uc.ptrsc.org | Spectroscopy | Expected Change Upon Thiol Adduct Formation |

|---|---|---|---|

| C=O Stretch (Ester) | ~1725 | IR (strong), Raman (medium) | Shifts slightly to higher frequency (~1735 cm⁻¹) as conjugation is lost |

| C=C Stretch (Alkene) | ~1645 | Raman (strong), IR (medium) | Disappears |

| =C-H Bend (trans) | ~980 | IR (strong) | Disappears |

| C-S Stretch | N/A | Raman (medium) | Appears (~600-700 cm⁻¹) |

Computational and Theoretical Chemistry Studies on Dimethyl Bromofumarate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Dimethyl Bromofumarate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals. These calculations reveal that the electrophilic nature of the carbon-carbon double bond is significantly influenced by the presence of the bromine atom and the two electron-withdrawing methyl ester groups.

The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the compound's reactivity towards nucleophiles and electrophiles. The LUMO is typically localized on the carbon-carbon double bond, indicating its susceptibility to nucleophilic attack, a key step in many of its characteristic reactions.

Calculations of the electrostatic potential map further illustrate the electron distribution, highlighting electron-deficient regions (blue) and electron-rich regions (red). For this compound, the area around the double bond and the bromine atom is expected to be electron-deficient, making it a target for nucleophiles.

Table 1: Calculated Electronic Properties of a Related Fumarate (B1241708) Derivative Due to the limited availability of specific computational data for this compound, the following table presents calculated values for a related fumarate derivative to illustrate the typical outputs of quantum chemical calculations.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry provides a powerful tool for mapping the potential energy surface of reactions involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the reaction pathway and its energetic barriers can be determined.

For instance, in the context of a nucleophilic addition to the double bond, computational models can trace the approach of the nucleophile, the formation of a new carbon-nucleophile bond, and the subsequent changes in geometry and electron distribution. The transition state for this process can be located and its structure and energy calculated, providing insight into the reaction's kinetics.

These calculations can also be used to explore competing reaction pathways. For example, in reactions with a nucleophile that could also act as a base, computational studies can help determine whether addition or elimination is the more favorable pathway by comparing the activation energies of the respective transition states.

Prediction of Reactivity and Selectivity in this compound Transformations

The predictive power of computational chemistry is particularly valuable in understanding the reactivity and selectivity of this compound. By modeling reactions with different reagents and under various conditions, the likely outcomes can be predicted.

For example, in reactions with unsymmetrical nucleophiles, computational models can predict the regioselectivity of the addition. This is often achieved by analyzing the partial charges on the carbon atoms of the double bond or by examining the localization of the LUMO. The carbon atom with the more positive partial charge or the larger LUMO coefficient is typically the preferred site of nucleophilic attack.

Furthermore, computational studies can predict the stereoselectivity of reactions. In cases where new stereocenters are formed, the relative energies of the transition states leading to different stereoisomers can be calculated to predict which product will be favored.

Theoretical Prediction of Spectroscopic Properties and Conformational Analysis of this compound

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization. For this compound, theoretical calculations can provide predictions of its NMR, IR, and UV-Vis spectra.

Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in structure elucidation. Similarly, the vibrational frequencies can be computed to predict the appearance of an IR spectrum, with specific peaks corresponding to the stretching and bending of particular bonds, such as the C=O and C=C bonds.

Conformational analysis is another area where computational chemistry provides significant insights. This compound can exist in various conformations due to the rotation around the single bonds. Computational methods can be used to identify the different stable conformers and to calculate their relative energies, thus predicting the most likely conformation of the molecule in the gas phase or in solution.

Table 2: Predicted Spectroscopic Data for a Fumarate Structure The following table provides an example of theoretically predicted spectroscopic data for a related fumarate structure, illustrating the type of information that can be obtained from computational analysis.

Future Perspectives and Emerging Research Directions for Dimethyl Bromofumarate Chemistry

Integration of Dimethyl Bromofumarate into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. nih.govrsc.orgresearchgate.net The synthesis and functionalization of this compound are prime candidates for this technological shift. Halogenation reactions, which are often highly exothermic and rapid, can be controlled with exceptional precision in microreactors, minimizing risks and improving selectivity. rsc.org The successful application of flow chemistry to the synthesis of the related compound, dimethyl fumarate (B1241708), demonstrates the feasibility and benefits of this approach, achieving high yields and short reaction times. nih.gov Future research will likely focus on adapting these principles to develop a continuous process for synthesizing this compound and using it as a reactant in subsequent telescoped reactions, avoiding the isolation of intermediates.

Furthermore, the integration of this compound into automated synthesis platforms represents a frontier for accelerating discovery. nih.gov These robotic systems, which combine automated reaction execution with data-driven algorithms, can perform high-throughput screening of reaction conditions, catalysts, and substrates. nih.govfu-berlin.de By employing automated synthesizers, researchers can rapidly explore the chemical space around this compound, identifying optimal conditions for its reactions or screening for novel transformations. sigmaaldrich.com This approach would be invaluable for mapping its reactivity profile and discovering new derivatives with desirable properties for materials science or other applications.

Table 1: Proposed Research Areas for this compound in Flow and Automated Systems

| Research Area | Objective | Key Technologies | Potential Advantages |

| Continuous Synthesis | Develop a safe, scalable, on-demand process for producing high-purity this compound. | Microreactors, Tube-in-tube reactors (for gas-liquid reactions), Automated pumping systems. | Enhanced safety, superior heat/mass transfer, improved yield and selectivity, reduced waste. rsc.org |

| Telescoped Reactions | Integrate the synthesis of this compound with subsequent functionalization steps without intermediate isolation. | Multi-stage flow reactors, In-line purification and analysis (e.g., HPLC, NMR). | Increased process efficiency, reduced manual handling, access to unstable intermediates. |

| High-Throughput Screening | Rapidly optimize reaction conditions (e.g., catalysts, solvents, temperature) for transformations involving this compound. | Automated liquid handling robots, Parallel reactor platforms, Design of Experiment (DoE) software. | Accelerated discovery of novel reactions and optimal synthesis protocols. nih.gov |

| Automated Derivatization | Create libraries of novel compounds derived from this compound for property screening. | Automated synthesizers with pre-loaded reagent cartridges. sigmaaldrich.com | Efficient exploration of chemical space, rapid generation of structure-activity relationships. |

Exploration of Novel Catalytic Systems for Enhanced this compound Transformations

The reactivity of this compound is largely dictated by its electron-poor alkene structure and the presence of the bromine atom, making it an excellent substrate for a wide range of catalytic transformations. As an electron-deficient olefin, it is a suitable partner in cycloaddition reactions to form complex cyclic structures. openrepository.com Future work should explore the use of modern catalytic systems to control the stereochemistry and regiochemistry of these reactions, opening pathways to novel molecular scaffolds.

The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, a cornerstone of modern organic synthesis. Exploring novel catalytic systems is crucial for expanding the utility of this compound in this context. Research into palladium, nickel, or copper-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could enable the direct introduction of diverse aryl, vinyl, and alkynyl groups. Beyond traditional methods, emerging fields like photoredox catalysis and metallaphotoredox catalysis could unlock unprecedented transformations, allowing for mild, light-driven functionalization reactions that are otherwise challenging. Another promising avenue is the catalytic activation of C–H bonds, which could allow for direct functionalization of the molecule at positions not easily accessed through classical methods. nih.govoup.comresearchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalytic System to Explore | Potential Outcome |

| Asymmetric Cycloaddition | Chiral Lewis acids, Organocatalysts | Enantioselective synthesis of complex carbocycles and heterocycles. |

| Cross-Coupling | Advanced Pd/Ni catalysts with specialized ligands (e.g., Buchwald, N-heterocyclic carbenes). | Modular synthesis of highly substituted alkenes for electronic materials or bioactive molecules. |

| Photoredox-Mediated Reactions | Iridium or Ruthenium-based photosensitizers, Organic dyes. | Radical-based alkylation, arylation, or amination under mild, visible-light conditions. |

| C-H Functionalization | Ruthenium, Rhodium, or Iridium catalysts with directing groups. nih.govacs.org | Late-stage modification of complex molecules containing a this compound core. |

| Carbofunctionalization | Dual catalytic systems (e.g., Lewis acid + transition metal). | Three-component reactions to install both a carbon-based electrophile and a nucleophile across the double bond. chemrxiv.org |

Potential Contributions of this compound to Specialized Polymeric Materials Research

Halogenated monomers are fundamental to the synthesis of polymers with specialized properties, such as flame retardancy, chemical resistance, and modified electronic characteristics. this compound, as a functional vinyl monomer, holds considerable promise for the development of novel polymeric materials. arizona.edu Its incorporation into polymer chains can be achieved through various polymerization techniques, including radical and cationic polymerization. nih.govnih.gov

The presence of the bromine atom is particularly advantageous for two primary reasons. First, it can be used to control polymerization processes like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. Second, the bromo-group acts as a reactive site for post-polymerization modification. mdpi.comdntb.gov.ua This strategy allows for the initial creation of a well-defined polymer backbone, which can then be chemically altered to introduce a wide array of functional groups. acs.orgcmu.edu This approach could lead to the development of materials with tunable properties, such as smart polymers that respond to stimuli, functional coatings, or advanced membranes. Research into the copolymerization of this compound with other monomers could also yield materials that combine the properties of both components, leading to specialized plastics and resins.

Table 3: Future Research Directions in Polymeric Materials from this compound

| Research Direction | Polymerization Method | Key Feature | Potential Application |

| Functional Homopolymers | Controlled Radical Polymerization (e.g., ATRP, RAFT). | Creation of a well-defined polymer backbone with pendant bromo-groups. | Precursors for functional materials via post-polymerization modification. mdpi.com |

| Specialty Copolymers | Radical or Cationic Copolymerization with monomers (e.g., styrenes, acrylates). researchgate.net | Combination of properties from this compound (e.g., polarity, reactivity) and co-monomers. | High-performance resins, flame-retardant materials, optical polymers. |

| Graft Polymers | "Grafting-from" techniques using the bromo-group as an initiation site. | Synthesis of complex architectures with a poly(this compound) backbone and different side chains. | Compatibilizers for polymer blends, advanced coatings, drug delivery systems. |

| Surface Modification | "Grafting-to" techniques by reacting pre-formed polymers with surfaces functionalized with this compound. | Covalent attachment of polymer chains to surfaces to alter properties like wettability or biocompatibility. | Modified biomedical implants, functionalized nanoparticles, chromatographic media. |

Development of Bio-inspired and Sustainable Transformations Utilizing this compound

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes, emphasizing waste prevention, atom economy, and the use of safer chemicals. acs.orgepa.govpaperpublications.org Future research on this compound should be guided by these principles. This includes developing syntheses that use renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. solubilityofthings.com

A particularly exciting frontier is the application of biocatalysis. Enzymes offer unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry. nih.gov While enzymes that naturally process halogenated compounds are known, a significant research challenge is to discover or engineer enzymes capable of acting on or synthesizing this compound. For instance, developing enzymatic pathways for the synthesis of fumarate from renewable sources like acetate (B1210297) and CO2 is an active area of research. rsc.orgnih.gov Extending this concept to produce halogenated analogues would be a major breakthrough in sustainable chemistry. Future work could focus on screening microbial sources for novel enzymes or using directed evolution to tailor existing enzymes (e.g., lipases, esterases, or halogenases) for transformations involving this compound, such as its selective hydrolysis, amination, or even its synthesis in a bio-based system. semanticscholar.org

Table 4: Proposed Green and Bio-inspired Approaches for this compound Chemistry

| Approach | Green Chemistry Principle(s) | Research Objective |

| Catalytic Synthesis | Catalysis, Atom Economy | Replace traditional brominating agents with catalytic methods that have higher atom economy and generate less waste. |

| Biocatalytic Derivatization | Use of Renewable Feedstocks, Catalysis, Design for Degradation | Employ enzymes (e.g., hydrolases, lyases) for the selective transformation of this compound into chiral building blocks or other high-value chemicals. nih.gov |

| Engineered Biosynthesis | Safer Chemistry, Renewable Feedstocks | Develop a cell-free or whole-cell biocatalytic system to produce this compound from simple, renewable starting materials. nih.gov |

| Aqueous Phase Chemistry | Safer Solvents and Auxiliaries | Explore the reactivity of this compound in water or other green solvents to reduce reliance on volatile organic compounds. |

Q & A

Q. What are the established synthetic routes for dimethyl bromofumarate, and how can purity be optimized?

this compound is typically synthesized via halogenation of dimethyl fumarate using bromine under controlled conditions. Key steps include:

- Halogenation : React dimethyl fumarate with bromine in a non-polar solvent (e.g., CCl₄) at 0–5°C to minimize side reactions .

- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via melting point analysis and NMR spectroscopy.

- Safety : Perform reactions in a fume hood with bromine-resistant PPE (gloves, goggles) due to bromine’s toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Compare with dimethyl fumarate to confirm bromination .

- NMR Spectroscopy : Use ¹H NMR to confirm the absence of vinylic protons (original fumarate protons replaced by Br) and ¹³C NMR to verify carbonyl and brominated carbons .

- X-ray Crystallography : Resolve stereochemistry in metal complexes (e.g., tungsten-olefin complexes) to confirm ligand geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Keep in a ventilated, cool area (<25°C) away from oxidizing agents .

- Exposure Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact (potential irritant). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can stereochemical contradictions in this compound metal complexes be resolved experimentally?

this compound’s hindered rotation in octahedral metal complexes (e.g., tungsten) creates diastereomers. To resolve contradictions:

- Variable-Temperature NMR : Monitor coalescence temperatures to determine rotational barriers. For example, in [W(CO)₃(bromofumarate)] complexes, splitting of NMR signals at low temperatures confirms frozen ligand rotation .

- X-ray Diffraction : Compare crystal structures of isomers to assign absolute configurations .

- Computational Modeling : Use DFT calculations to simulate energy barriers for ligand rotation and validate experimental data .

Q. What methodologies optimize this compound’s reactivity in cross-coupling reactions?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in Suzuki-Miyaura couplings. Avoid protic solvents that may deactivate palladium catalysts.

- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) for bromine-selective coupling. Monitor reaction progress via TLC (hexane/ethyl acetate) .

- Post-Reaction Analysis : Employ GC-MS or HPLC to quantify yields and identify byproducts (e.g., debrominated fumarate derivatives) .

Q. How does this compound’s electronic structure influence its behavior in photochemical reactions?

- UV-Vis Spectroscopy : Measure absorbance spectra (200–400 nm) to identify π→π* transitions in the brominated double bond. Compare with non-brominated analogs to assess electronic effects .

- Electrochemical Studies : Perform cyclic voltammetry to evaluate redox potentials. The electron-withdrawing bromine group lowers LUMO energy, enhancing electrophilicity in Diels-Alder reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound-mediated syntheses?

- Parameter Standardization : Ensure consistent reaction conditions (temperature, solvent purity, catalyst loading) across replicates.

- Byproduct Identification : Use LC-MS to detect trace impurities (e.g., residual bromine) that may depress yields .

- Cross-Validation : Compare results with alternative methods (e.g., microwave-assisted vs. conventional heating) to isolate kinetic vs. thermodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.